Aluminium Sulfate Octadecahydrate

Overview

Description

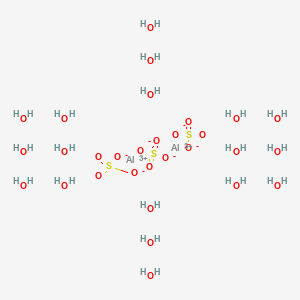

Aluminium sulfate octadecahydrate (CAS: 7784-31-8) is a hydrated inorganic compound with the molecular formula Al₂(SO₄)₃·18H₂O and a molecular weight of 666.43 g/mol . It exists as colorless to white crystalline solids or powder with a density reported between 1.62 g/cm³ and 1.69 g/cm³, depending on hydration state and measurement methods . The compound decomposes at 86.5°C and is highly soluble in water .

Preparation Methods

Laboratory Synthesis

Reaction of Aluminum Hydroxide with Sulfuric Acid

The most straightforward laboratory method involves neutralizing aluminum hydroxide ($$ \text{Al(OH)}3 $$) with sulfuric acid ($$ \text{H}2\text{SO}4 $$):

$$

2\text{Al(OH)}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Al}2(\text{SO}4)3 + 6\text{H}2\text{O}

$$

The exothermic reaction proceeds at ambient pressure, with heating (80–90°C) to accelerate dissolution. Excess sulfuric acid ensures complete neutralization, yielding a solution that crystallizes upon cooling. The octadecahydrate form precipitates at temperatures below 86°C, with purity dependent on reactant stoichiometry and filtration of unreacted solids.

Key Parameters:

- Molar Ratio : 2:3 ($$ \text{Al(OH)}3:\text{H}2\text{SO}_4 $$)

- Temperature : 80–90°C (reaction), <86°C (crystallization)

- Yield : 85–92% (depending on cooling rate)

Direct Reaction of Metallic Aluminum with Sulfuric Acid

Metallic aluminum ($$ \text{Al} $$) reacts vigorously with dilute sulfuric acid:

$$

2\text{Al} + 3\text{H}2\text{SO}4 \rightarrow \text{Al}2(\text{SO}4)3 + 3\text{H}2 \uparrow

$$

This method requires controlled addition to prevent violent foaming due to hydrogen gas evolution. The reaction is typically conducted at 60–70°C to balance safety and efficiency. Impurities like iron oxide are removed via filtration, and the solution is evaporated to induce crystallization.

Advantages:

- Utilizes cheaper raw materials (scrap aluminum).

- Faster reaction kinetics compared to $$ \text{Al(OH)}_3 $$.

Industrial Production Methods

Bauxite and Sulfuric Acid Pressurization

Bauxite ($$ \text{Al}2\text{O}3 \cdot n\text{H}2\text{O} $$), a primary aluminum ore, is digested with concentrated sulfuric acid under pressure (3–5 atm) and elevated temperatures (150–200°C):

$$

\text{Al}2\text{O}3 + 3\text{H}2\text{SO}4 \rightarrow \text{Al}2(\text{SO}4)3 + 3\text{H}2\text{O}

$$

The process dissolves silica and iron oxides, necessitating post-reaction purification. Filtration removes insoluble residues (e.g., $$ \text{SiO}2 $$), and fractional crystallization isolates the octadecahydrate.

Industrial Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 150–200°C |

| Pressure | 3–5 atm |

| Purity | 95–98% |

| Yield | 88–94% |

Continuous Production via Steel Belt Granulation

A modern approach (patented in 2020) employs a steel belt granulator for continuous crystallization. The process involves:

- Mixing : Waste sulfuric acid and aluminum hydroxide are combined in a high-shear mixer.

- Reactor Cascade : The slurry passes through sequentially heated reactors (95–150°C) with microwave-assisted heating (200–250 W/m³) to maintain fluidity.

- Crystallization : Molten $$ \text{Al}2(\text{SO}4)_3 $$ is sprayed onto a steel belt, cooling rapidly to form granules.

Advantages:

- Avoids blockages by maintaining temperatures above crystallization points.

- Achieves 99.5% purity with uniform granule size (1–3 mm).

Alternative Raw Material Utilization

Alum Schists and Bituminous Shales

Alum schists—naturally occurring mixtures of iron pyrite ($$ \text{FeS}_2 $$), aluminum silicates, and bitumen—are roasted or weathered to produce sulfuric acid in situ. The acid reacts with aluminous components to form aluminum sulfate, which is leached with water and crystallized. This method is historically significant but less common due to variable ore quality.

Recycling of Industrial Byproducts

Waste sulfuric acid from metal processing or petroleum refining is neutralized with aluminum-rich residues (e.g., spent catalysts). The solution is filtered, concentrated, and crystallized, offering a cost-effective and sustainable route.

Purification and Crystallization Techniques

Fractional Crystallization

Crude aluminum sulfate solutions are cooled incrementally to isolate the octadecahydrate. Impurities like ferric sulfate ($$ \text{Fe}2(\text{SO}4)_3 $$) remain dissolved due to higher solubility, enabling >99% purity after repeated cycles.

Vacuum Evaporation

For high-purity applications (e.g., pharmaceuticals), solutions are evaporated under reduced pressure (50–60°C) to prevent dehydration. This method yields large, monoclinic crystals with minimal occluded impurities.

Challenges and Innovations

Energy Efficiency

Microwave-assisted reactors reduce energy consumption by 30% compared to conventional heating, enabling precise temperature control and faster reaction rates.

Environmental Considerations

Modern plants integrate scrubbers to capture $$ \text{SO}_2 $$ emissions from sulfuric acid decomposition. Closed-loop water systems minimize effluent discharge, aligning with green chemistry principles.

Mechanism of Action

Aluminium sulfate octadecahydrate exerts its effects primarily through its coagulating properties. When added to water, it causes microscopic impurities to clump together, forming larger particles that can be easily removed. This process is facilitated by the formation of aluminium hydroxide, which acts as a flocculant .

Comparison with Similar Compounds

Aluminium sulfate octadecahydrate is compared below with structurally related sulfates, focusing on molecular properties, applications, and stability.

Table 1: Comparative Properties of Hydrated Sulfates

Detailed Analysis:

a. Aluminium Potassium Sulfate Dodecahydrate (Potassium Alum)

- Formula : KAl(SO₄)₂·12H₂O (CAS: 7784-24-9) .

- Properties : Lower molecular weight (474.39 g/mol) and higher density (1.76 g/cm³) compared to octadecahydrate.

- Applications: Widely used as a food additive (e.g., pickling agent), astringent in cosmetics, and mordant in textile dyeing .

- Safety : Generally recognized as safe (GRAS) by the FDA but may cause gastrointestinal irritation at high doses.

b. Aluminium Sulfate Octahydrate

- Formula : Al₂(SO₄)₃·8H₂O .

- Properties : Fewer water molecules result in a lower molecular weight (486.21 g/mol) and higher thermal stability.

- Applications: Limited evidence in provided sources, but likely used in applications requiring reduced water content, such as specific catalyst formulations or controlled-release systems.

c. Sodium Sulfate Decahydrate (Glauber’s Salt)

- Formula : Na₂SO₄·10H₂O (CAS: 7727-73-3) .

- Contrast : While also a hydrated sulfate, it features a sodium cation and distinct applications (e.g., laxative, thermal energy storage). Its solubility (92.1 g/100 mL at 20°C) far exceeds that of aluminium sulfates .

Stability and Hydration Effects:

Biological Activity

Aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O), commonly referred to as alum, is a hydrated form of aluminium sulfate that has various applications in industry and environmental management. This article focuses on its biological activity, including its effects on human health, animal models, and the environment based on diverse scientific studies.

Chemical Structure:

- Molecular Formula: Al₂H₃₆O₃₀S₃

- Molecular Weight: 666.43 g/mol

- CAS Number: 7784-31-8

Applications:

- Used as a coagulating agent in water purification.

- Employed in the paper industry for sizing.

- Acts as a preservative in food processing.

- Utilized in various chemical syntheses, including zeolite production and dyeing processes .

Biological Activity Overview

The biological activity of this compound is multifaceted, encompassing both beneficial uses and potential health risks.

Human Health Impacts

- Bioavailability:

-

Toxicity:

- Studies indicate that high doses can lead to neurotoxicity, especially concerning conditions like Alzheimer's disease (AD). Aluminium exposure has been linked to increased amyloid aggregation in transgenic mouse models .

- Chronic exposure may result in cumulative health effects, particularly affecting renal function and neurobehavioral outcomes .

- Case Studies:

Animal Studies

Research on laboratory mammals indicates:

- Aluminium accumulates in bones, kidneys, and the brain following oral exposure.

- The presence of aluminium in vaccines has been associated with macrophagic myofasciitis at injection sites .

- In animal models, exposure to aluminium has shown to induce filamentous structures in neurons, indicating neurotoxic potential .

Environmental Impact

This compound also plays a role in environmental applications:

- Used for phosphorus removal in wastewater treatment, it helps reduce eutrophication risks in aquatic environments .

- Its acute toxicity to fish (Danio rerio) has been assessed with an EC₅₀ value greater than 100 mg/L over 96 hours, indicating low immediate risk to aquatic life under controlled conditions .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | Al₂(SO₄)₃·18H₂O |

| Molecular Weight | 666.43 g/mol |

| Human Bioavailability | Oral: 0.1% - 0.4%, Inhalation: ~2% |

| Toxicity Risks | Neurotoxicity linked to Alzheimer’s disease; potential renal effects from chronic exposure |

| Environmental Use | Effective in water purification; low acute toxicity to aquatic organisms |

Scientific Research Applications

Water Treatment

Coagulation and Flocculation

Aluminium sulfate octadecahydrate is primarily recognized for its role as a coagulant in water treatment processes. It facilitates the removal of suspended particles, turbidity, and organic matter from water sources, ensuring cleaner and safer water for consumption and industrial use. The coagulation process involves the aggregation of impurities into larger flocs that can be easily removed from water.

Key Features:

- Effective Removal of Impurities: It significantly reduces turbidity and color in water.

- Versatile Application: Suitable for municipal drinking water treatment, wastewater treatment, and industrial processes.

| Application Type | Description | Benefits |

|---|---|---|

| Municipal Water Treatment | Used to clarify drinking water | Improves safety and quality |

| Wastewater Treatment | Removes contaminants from industrial effluents | Protects environmental health |

| Industrial Processes | Enhances water quality in various manufacturing setups | Increases efficiency in production |

Paper Manufacturing

Sizing Agent

In the paper industry, this compound acts as a sizing agent, which enhances the strength and printability of paper products. It helps retain fine particles during the papermaking process, reducing breakage and improving overall quality.

Benefits:

- Improved Paper Quality: Enhances durability and printability.

- Cost-Effective: Reduces waste during production processes.

Textile Industry

Dyeing Mordant

The compound is widely used as a mordant in dyeing processes within the textile industry. It helps fix dyes onto fabrics, ensuring vibrant colors that are less likely to fade over time.

Applications:

- Color Fixation: Ensures long-lasting colors on textiles.

- Versatile Use: Applicable to a range of fabrics including cotton, wool, and silk.

Pharmaceutical Applications

Medical Uses

This compound has applications in pharmaceuticals as an astringent and coagulant. It is used in various formulations for treating minor cuts and abrasions, as well as in ear drops.

Key Applications:

- Astringent Properties: Helps reduce bleeding from minor injuries.

- Vaccine Adjuvant: Used to enhance the immune response in certain vaccines.

Additional Industrial Applications

This compound is utilized in several other industries due to its unique properties:

- Catalyst in Chemical Reactions: Acts as a catalyst in synthesizing zeolites and polymeric metal complex dyes.

- Soil Conditioning: Improves soil quality by adjusting pH levels.

- Fireproofing Agents: Used in fireproofing textiles and other materials.

Case Study 1: Water Purification Efficacy

A study conducted on the effectiveness of this compound in municipal water treatment demonstrated significant reductions in turbidity levels. The jar test method was employed to analyze its performance under varying pH conditions. Results indicated that optimal coagulation occurred at a pH range of 6.5 to 7.5.

Case Study 2: Textile Dyeing Process

An investigation into the use of this compound as a mordant revealed that fabrics treated with this compound retained dye significantly better than untreated fabrics. This study highlighted its potential for enhancing colorfastness in commercial textile production.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of Aluminium Sulfate Octadecahydrate relevant to laboratory handling and experimental design?

- Methodological Answer : this compound (Al₂(SO₄)₃·18H₂O) is a white crystalline solid with a monoclinic crystal structure . Key properties include:

- Molecular Weight : 666.43–672.47 g/mol (varies by purity) .

- Melting Point : Decomposes at 86.5°C, losing water molecules; complete dehydration occurs near 250°C .

- Density : 1.69 g/cm³ .

- Solubility : Highly water-soluble (solubility increases with temperature) .

- pH in Solution : 3.0–3.5 (10% aqueous solution) .

Researchers should account for hygroscopicity during storage (keep in airtight containers at ≤25°C) and avoid incompatibles like strong oxidizers or metals .

Q. How should this compound solutions be prepared and standardized for coagulation studies?

- Methodological Answer :

- Solution Preparation : Dissolve the compound in deionized water under stirring. For 10% solutions, use 10 g per 90 mL water. Filter to remove undissolved particles.

- Standardization : Titrate with EDTA using a colorimetric indicator (e.g., xylenol orange) to determine Al³⁺ concentration .

- pH Adjustment : Use NaOH or H₂SO₄ to maintain pH 3–4 for optimal coagulation efficiency in water treatment simulations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent eye/skin contact (causes serious eye damage ).

- Ventilation : Use fume hoods if dust generation is likely during weighing .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Small quantities can be discarded with general lab waste .

- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. What methodologies are recommended for characterizing the thermal decomposition behavior of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to track mass loss at 86–250°C, correlating with water loss and sulfate decomposition .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks at dehydration stages. Note discrepancies in decomposition temperatures (reported 86.5°C vs. 250°C) due to varying hydrate stability .

- X-ray Diffraction (XRD) : Analyze structural changes post-dehydration to identify intermediate phases (e.g., anhydrous Al₂(SO₄)₃) .

Q. How can researchers address discrepancies in reported solubility or stability data across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (temperature, purity, solvent grade).

- Purity Verification : Use ICP-MS or gravimetric analysis to confirm sample composition, as impurities (e.g., residual H₂SO₄) affect solubility .

- Meta-Analysis : Cross-reference data from peer-reviewed journals and SDSs, noting measurement techniques (e.g., dynamic vs. equilibrium solubility) .

Q. What analytical techniques are effective for studying interactions with organic pollutants in environmental remediation?

- Methodological Answer :

- Fluorescence Spectroscopy : Track binding between Al³⁺ and organic dyes (e.g., methylene blue) to assess coagulation efficiency .

- FT-IR Spectroscopy : Identify sulfate/pollutant complexation via shifts in S–O stretching bands (950–1200 cm⁻¹) .

- Batch Adsorption Experiments : Vary Al₂(SO₄)₃·18H₂O dosage and pH to optimize pollutant removal, using Langmuir isotherms for modeling .

Q. How should the ecotoxicological profile of this compound be assessed in environmental studies?

- Methodological Answer :

- Acute Toxicity Tests : Use Daphnia magna or Vibrio fischeri to measure EC₅₀ values. Note low acute toxicity (rat LD₅₀ >9000 mg/kg) but potential Al³⁺ bioaccumulation in acidic waters .

- Long-Term Ecotoxicity : Monitor aluminum speciation (e.g., Al(OH)₃ vs. free Al³⁺) in simulated freshwater systems, as bioavailability depends on pH .

- Decomposition Products : Analyze soil/water for sulfur oxides (SOₓ) and potassium oxides (K₂O) using ion chromatography .

Properties

IUPAC Name |

dialuminum;trisulfate;octadecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S.18H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);18*1H2/q2*+3;;;;;;;;;;;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVQGJHFDJVOOB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H36O30S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892432 | |

| Record name | Aluminum sesquisulfate octadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Aluminum sulfate octadecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7784-31-8 | |

| Record name | Patent alum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sesquisulfate octadecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, aluminum salt (3:2), octadecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINIUM SULFATE OCTADECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCS9L00G8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.